亚硒酸镁

描述

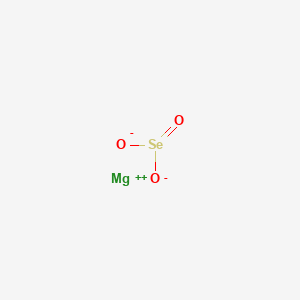

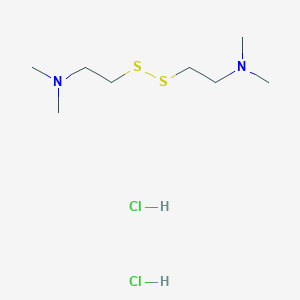

Magnesium selenite has the molecular formula of MgSeO3 and the molecular weight of 151.2658 g/mol . It is generally immediately available in most volumes . Hydrate or anhydrous forms may be purchased .

Synthesis Analysis

The most common form of Magnesium Selenite is the hexahydrate obtained by adding sodium selenite to a solution of magnesium chloride . It can also be prepared by treating a solution of magnesium chloride with selenious acid and adding sodium carbonate to start precipitation .

Molecular Structure Analysis

The crystal structure of magnesium selenite as the 7.5-hydrate, Mg (SeO3)·7.5H2O (space group=P6 3 /mmc), is characterized by two crystallographically distinct [Mg (H2O)6] 2+ octahedra, one of which is disordered over two different orientations .

Chemical Reactions Analysis

Magnesium Selenite is a good adsorbent for hexavalent selenium (Se (VI)), but they tend to have low sedimentation rates . The Se (VI)-removal performance (1–50 mg dm −3) and sedimentation rate of a LDH produced from magnesium oxide (MgO) and aluminum (Al) (MgO–Al LDH) were evaluated .

Physical And Chemical Properties Analysis

Magnesium selenite is a colorless orthorhombic crystal . It is insoluble in water; soluble in dilute acids . Its melting point is 557°C . Its CAS number

科学研究应用

硒亚硒酸镁对组织浓度的影响

由Musik等人(2010年)进行的研究探讨了硒化合物对大鼠组织镁浓度的影响。该研究重点研究了两种无机化合物,即亚硒酸钠和两种有机硒化合物。研究发现,硒补充物影响了组织镁浓度,具体变化取决于组织和补充物的结构。具体而言,它降低了肾脏和肺部的镁含量,但对大脑和心肌没有显著变化。肝脏、脾脏和股骨肌根据提供的补充物显示了镁浓度的变化(Musik et al., 2010)。

硒亚硒酸镁在电池技术中的应用

Zhao‐Karger等人(2016年)强调了镁(Mg)作为下一代电池阳极材料的潜力,重点关注了元素硒(Se)和硒硫固溶体(SeS2)阴极材料。该研究探讨了将元素硒限制在介孔碳中作为阴极材料,与金属镁阳极配对在非亲核电解质中的利用。结果显示了高初始体积放电容量,表明了镁-硒电池在高能量存储领域的潜力(Zhao‐Karger等人,2016年)。

镁和硒对饲料的影响

Hernández-Calva等人(2013年)研究了补充膳食硒(Se)和镁(Mg)对饲养肥育羔羊的影响。研究发现,虽然日增重和饲料转化率没有显著差异,但亚硒酸钠补充物增强了干物质摄入量和宰杀率等某些参数。这项研究揭示了镁和硒的膳食水平如何影响动物饲养中的生长性能和肉质质量(Hernández-Calva等人,2013年)。

硒亚硒酸镁在医疗植入材料中的应用

Saranya等人(2019年)研究了硒亚硒酸镁在医疗植入材料中的应用。该研究旨在通过使用硒转化涂层来降低AZ31镁合金的腐蚀速率,从而增强抗菌活性和生物适应性。结果表明,腐蚀速率显著降低,并且在抗菌和抗生物膜形成活性方面有潜在改善,使其成为医疗植入材料的有前景的材料(Saranya et al., 2019)。

属性

IUPAC Name |

magnesium;selenite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.H2O3Se/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSVFOKTYBLGNG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Se](=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgSeO3, MgO3Se | |

| Record name | magnesium selenite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40935327 | |

| Record name | Magnesium selenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium selenite | |

CAS RN |

15593-61-0 | |

| Record name | Magnesium selenite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015593610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium selenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAGNESIUM SELENITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6IZ3O8E3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,5[10]-ESTRATRIENE-3,17beta-DIOL DISULFATE DIPOTASSIUM SALT](/img/structure/B99602.png)

![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B99611.png)

![6-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B99622.png)